molecular formula C19H27NO4 B8008060 4-Ethyl 1-tert-butyl 3-phenylpiperidine-1,4-dicarboxylate

4-Ethyl 1-tert-butyl 3-phenylpiperidine-1,4-dicarboxylate

Cat. No.: B8008060
M. Wt: 333.4 g/mol
InChI Key: RUKNPFBJQDRKIS-UHFFFAOYSA-N
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Description

4-Ethyl 1-tert-butyl 3-phenylpiperidine-1,4-dicarboxylate is a piperidine-based compound featuring a phenyl group at the 3-position and ester groups (tert-butyl and ethyl) at the 1- and 4-positions, respectively. Piperidine derivatives are widely used in medicinal chemistry as intermediates for synthesizing kinase inhibitors, PROTACs, and molecular glues due to their structural versatility and ease of functionalization .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 3-phenylpiperidine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-5-23-17(21)15-11-12-20(18(22)24-19(2,3)4)13-16(15)14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKNPFBJQDRKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1C2=CC=CC=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: tert-Butyl 4-Oxopiperidine-1-Carboxylate

The synthesis begins with tert-butyl 4-oxopiperidine-1-carboxylate, which undergoes nucleophilic addition at the ketone group to introduce the phenyl moiety. For example, a Grignard reagent (e.g., phenylmagnesium bromide) adds to the carbonyl, forming a secondary alcohol intermediate. Subsequent dehydration and hydrogenation yield the 3-phenylpiperidine core.

Key Reaction Conditions:

  • Grignard Addition : Conducted in tetrahydrofuran (THF) at −78°C to 0°C.

  • Dehydration : Uses acidic conditions (e.g., H₂SO₄) or Burgess reagent.

  • Hydrogenation : Palladium on carbon (Pd/C) under 1–5 bar H₂ at 25–40°C.

Yield Optimization:

  • Catalyst Loading : 5–10% Pd/C achieves >90% conversion.

  • Solvent Choice : Ethanol or ethyl acetate improves solubility of intermediates.

Functionalization of Preformed Piperidine Scaffolds

This approach modifies commercially available piperidine derivatives to install the requisite substituents.

Stepwise Esterification

  • tert-Butyl Protection : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine.

  • Ethyl Esterification : The 4-position carboxyl group is ethylated using ethyl chloroformate or via Fischer esterification with ethanol and HCl.

  • Phenyl Introduction : A Suzuki-Miyaura coupling installs the phenyl group at position 3. For example, a brominated intermediate reacts with phenylboronic acid using Pd(PPh₃)₄ as a catalyst.

Critical Parameters:

  • Coupling Conditions : 1.5 equiv phenylboronic acid, 2 mol% Pd catalyst, K₂CO₃ base, 80°C in dioxane/water.

  • Boc Stability : The tert-butyl group remains intact under weakly basic or neutral conditions but may cleave under strong acids.

Catalytic Hydrogenation of Unsaturated Intermediates

Unsaturated precursors, such as 3-cyano or 3-nitro derivatives, are reduced to introduce the phenyl group indirectly.

Reduction of 3-Cyanopiperidine Derivatives

A nitrile group at position 3 is hydrogenated to an amine, which is subsequently functionalized. For example:

  • Cyanide Intermediate : 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is synthesized via nucleophilic substitution.

  • Hydrogenation : Platinum(IV) oxide (PtO₂) in acetic acid under 5 bar H₂ reduces the nitrile to an aminomethyl group.

  • Phenylation : The amine undergoes Ullmann coupling with iodobenzene to install the phenyl group.

Performance Data:

StepCatalystPressureYield
Nitrile HydrogenationPtO₂5 bar83%
Ullmann CouplingCuI-65%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Ring-ClosureHigh atom economyRequires anhydrous conditions70–90%
FunctionalizationUses commercial intermediatesMulti-step, costly catalysts60–85%
HydrogenationMild conditions for sensitive groupsLimited substrate availability65–83%

The ring-closure strategy offers the highest yields but demands rigorous temperature control. Functionalization routes provide flexibility but accumulate synthetic steps, reducing overall efficiency.

Industrial-Scale Considerations

For large-scale production, the hydrogenation route using PtO₂ is favored due to its reproducibility and solvent (acetic acid) recyclability. However, catalyst costs necessitate efficient recovery systems. Recent advances in flow chemistry enable continuous hydrogenation, reducing batch-to-batch variability.

Emerging Methodologies

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups, enabling orthogonal protection without harsh acids/bases. Preliminary studies show 78% selectivity for ethyl ester cleavage over tert-butyl.

Photoredox Functionalization

Visible-light-mediated C–H activation introduces phenyl groups via aryl diazonium salts, bypassing traditional coupling reagents. This method remains experimental but offers potential for greener synthesis .

Chemical Reactions Analysis

4-Ethyl 1-tert-butyl 3-phenylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C19H27NO4C_{19}H_{27}NO_{4} with a molecular weight of approximately 333.4 g/mol. Its structure features a piperidine ring with two carboxylate groups and an ethyl and tert-butyl substituent, which may influence its pharmacological properties and reactivity in chemical reactions .

Drug Development

4-Ethyl 1-tert-butyl 3-phenylpiperidine-1,4-dicarboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. The piperidine moiety is prevalent in many pharmaceuticals, particularly in the treatment of neurological disorders and as analgesics. Research indicates that derivatives of piperidine can exhibit various biological activities including antinociceptive effects .

Enantiomeric Synthesis

The compound can be synthesized in enantiomerically enriched forms, which is crucial for developing drugs that require specific stereochemistry for optimal efficacy. The synthetic routes often involve asymmetric synthesis techniques that enhance the desired stereoisomer while minimizing the production of unwanted enantiomers .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • N-Alkylation : This process introduces the ethyl group to the piperidine nitrogen.
  • Esterification : Carboxylic acid groups are converted to esters using alcohols, enhancing the compound’s lipophilicity and potentially its biological activity.

A notable method includes the use of cyclic beta-aryl piperidines as intermediates, which can be transformed into the target compound through selective functional group modifications .

Analgesic Activity Studies

Research has demonstrated that compounds similar to this compound exhibit significant analgesic properties. In animal models, these compounds have shown promise in reducing pain responses comparable to established analgesics like morphine but with potentially fewer side effects .

Neuropharmacological Effects

Studies suggest that derivatives of this compound may interact with neurotransmitter systems in the brain, particularly those involving dopamine and serotonin receptors. This interaction could lead to applications in treating mood disorders or neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-Ethyl 1-tert-butyl 3-phenylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C19H25NO4 (estimated based on structural analogs ).
  • Molecular Weight : ~347.4 g/mol.
  • Solubility : Expected to be soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water, consistent with hydrophobic ester and aryl substituents .
  • Applications: Potential intermediate in drug discovery, particularly for targeting protein-protein interactions or enzymatic active sites .

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 4-ethyl 1-tert-butyl 3-phenylpiperidine-1,4-dicarboxylate and analogous piperidine derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound : this compound 3-Ph, 1-t-Bu, 4-Et esters ~347.4 Drug discovery intermediate; steric bulk from phenyl enhances target selectivity
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate 3-Oxo, 1-t-Bu, 4-Et esters 311.37 Reactive ketone at C3 for further derivatization (e.g., condensation reactions)
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate 4-Iodomethyl, 1-t-Bu, 4-Et esters 397.25 Alkylation intermediate; iodine enables cross-coupling or nucleophilic substitutions
1-tert-Butyl 4-ethyl 4-(4-fluorophenylthio)piperidine-1,4-dicarboxylate 4-(4-FPhS), 1-t-Bu, 4-Et esters 409.45 Thioether group enhances lipophilicity; used in protease inhibitor studies
1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate 3-Hydroxy, 1-t-Bu, 4-Et esters 299.36 Hydroxyl group facilitates hydrogen bonding; precursor for glycosylation

Key Insights:

4-Iodomethyl derivatives (e.g., ) exhibit higher reactivity in alkylation or Suzuki-Miyaura coupling, whereas 4-fluorophenylthio groups () enhance stability against oxidation.

Biological Activity :

  • The 3-phenyl substituent may improve binding affinity to aromatic-rich enzyme pockets (e.g., kinase ATP-binding sites), as seen in similar kinase modulators .
  • 3-Hydroxy analogs () are often utilized in prodrug designs due to their ability to form phosphate or sulfate conjugates.

Synthetic Flexibility :

  • The tert-butyl ester is acid-labile, enabling selective deprotection under mild conditions (e.g., TFA/DCM), while the ethyl ester is stable under basic conditions .
  • Microwave-assisted reactions (e.g., ) have been employed to accelerate substitutions on the piperidine ring, reducing reaction times from hours to minutes.

Medicinal Chemistry

Piperidine dicarboxylates are pivotal in developing kinase inhibitors and PROTACs. For example:

  • Kinase Inhibitors: Ethyl 1-(3-bromo-5-chloropyridin-4-yl)piperidine-4-carboxylate () demonstrated nanomolar potency against tyrosine kinases, highlighting the role of halogenated aryl groups in target engagement.
  • PROTACs : Derivatives like tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate () were optimized for E3 ligase recruitment, leveraging ester groups for solubility and stability.

Biological Activity

4-Ethyl 1-tert-butyl 3-phenylpiperidine-1,4-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C19H27NO4
  • Molecular Weight : 333.422 g/mol
  • CAS Number : 1027710-05-9
  • Melting Point : Not specified
  • Boiling Point : Not specified

The compound is characterized by the presence of a piperidine ring, which is known for its diverse biological activities.

Studies have shown that compounds similar to this compound interact with various biological pathways:

  • Neurotransmitter Modulation : The piperidine structure can influence neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in mood regulation and cognitive function.
  • Enzyme Inhibition : Some derivatives have exhibited inhibitory effects on enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Analgesic Properties : Similar compounds have demonstrated pain-relieving effects in animal models.
  • Anti-inflammatory Activity : Evidence suggests that it may reduce inflammation through modulation of cytokine release.
  • Cognitive Enhancement : Some studies indicate potential benefits in cognitive function, possibly through cholinergic mechanisms.

Table 1: Comparison of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicSignificant pain reduction
Anti-inflammatoryDecreased cytokine levels
Cognitive enhancementImproved memory retention

Case Study 1: Analgesic Effects

In a controlled study involving rodents, administration of a similar piperidine derivative resulted in a significant reduction in pain response compared to the control group. The mechanism was attributed to the inhibition of pain pathways mediated by opioid receptors.

Case Study 2: Anti-inflammatory Properties

A study assessed the anti-inflammatory effects of compounds structurally related to this compound. Results indicated a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in treated groups.

Q & A

Basic: What are the standard synthetic protocols for 4-Ethyl 1-tert-butyl 3-phenylpiperidine-1,4-dicarboxylate?

Answer:
The synthesis typically involves a multi-step sequence. A representative protocol includes:

Deprotonation : Use lithium diisopropylamide (LDA) in THF/heptane at -78°C to generate enolates or carbanions .

Functionalization : Introduce iodomethane or aryl halides via nucleophilic substitution or cross-coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos under inert atmosphere) .

Deprotection : Acidic hydrolysis (HCl/dioxane) or basic conditions (K₂CO₃/CH₃CN) for ester cleavage .

Purification : Column chromatography (EtOAc/hexanes) and aqueous workup (brine, MgSO₄ drying) .
Key Reference :

Basic: Which spectroscopic methods are recommended for characterizing this compound?

Answer:

  • NMR : Confirm stereochemistry (e.g., ¹H/¹³C NMR for tert-butyl and ethyl ester groups) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) to verify molecular ions (e.g., observed [M+H]⁺ at 448.3 m/z) .
  • Chromatography : HPLC or TLC to assess purity and byproduct formation .
    Key Reference :

Advanced: How can contradictory yield reports in literature be resolved when synthesizing this compound?

Answer:

  • Variable Analysis : Compare reaction conditions (e.g., 97% yield with K₂CO₃ in DMF vs. 89% with NaH ).
  • Troubleshooting : Optimize catalyst loading (e.g., Pd(OAc)₂ at 40–100°C) and solvent polarity (THF vs. DMF) .
  • Reproducibility : Standardize inert atmosphere protocols and moisture-sensitive reagent handling .
    Key Reference :

Advanced: What strategies are effective for optimizing stereochemical outcomes in the synthesis of this compound?

Answer:

  • Chiral Catalysts : Use palladium complexes with chiral ligands (e.g., XPhos) for enantioselective cross-coupling .
  • Steric Control : Employ bulky bases (LDA) to direct regioselective deprotonation .
  • Temperature : Maintain low temperatures (-78°C) to minimize racemization during enolate formation .
    Key Reference :

Advanced: How can computational modeling be integrated into the experimental design for synthesizing derivatives?

Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates .
  • Data-Driven Optimization : Apply machine learning to analyze experimental parameters (e.g., solvent, temperature) and predict optimal conditions .
  • Feedback Loops : Validate simulations with experimental yields (e.g., 99% in nucleophilic substitutions ).
    Key Reference :

Basic: What are common purification techniques for this compound after synthesis?

Answer:

  • Liquid-Liquid Extraction : Separate organic layers (EtOAc) from aqueous phases (H₂O/brine) .
  • Chromatography : Silica gel columns with gradient elution (EtOAc:hexanes 1:19) .
  • Crystallization : Use tert-butyl alcohol or acetonitrile for recrystallization of intermediates .
    Key Reference :

Advanced: What methodologies address low reactivity in nucleophilic substitutions involving this compound's intermediates?

Answer:

  • Solvent Effects : Switch to polar aprotic solvents (DMF, DMSO) to stabilize transition states .
  • Base Strength : Replace K₂CO₃ with stronger bases (NaH) for deprotonation of hindered amines .
  • Catalytic Activation : Add crown ethers (e.g., benzo-15-crown-5) to enhance nucleophilicity .
    Key Reference :

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Groups : Increase oxidative addition rates in Pd-catalyzed reactions (e.g., trifluoromethyl derivatives ).
  • Steric Hindrance : Use tert-butyl groups to suppress undesired β-hydride elimination .
  • Ligand Design : Select XPhos for electron-rich aryl halides to improve coupling efficiency .
    Key Reference :

Basic: What are the critical steps for ensuring reproducibility in multi-step syntheses?

Answer:

  • Inert Atmosphere : Strictly maintain N₂/Ar during LDA-mediated reactions to prevent hydrolysis .
  • Temperature Control : Use cryogenic baths (-78°C) for enolate formation and gradual warming .
  • Intermediate Characterization : Validate each step via TLC or LCMS before proceeding .
    Key Reference :

Advanced: How can conflicting data regarding byproduct formation be analyzed and mitigated?

Answer:

  • Analytical Monitoring : Use HPLC-MS to identify byproducts (e.g., sulfoxide derivatives from incomplete oxidation ).
  • Reaction Quenching : Add aqueous NH₄Cl to terminate exothermic steps and minimize decomposition .
  • Isolation Strategies : Employ preparative chromatography to separate regioisomers .
    Key Reference :

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